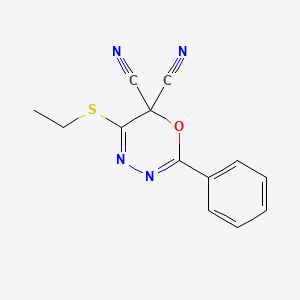
6H-1,3,4-Oxadiazine-6,6-dicarbonitrile, 5-(ethylthio)-2-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6H-1,3,4-Oxadiazine-6,6-dicarbonitrile, 5-(ethylthio)-2-phenyl- is a heterocyclic compound that contains an oxadiazine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitrile and ethylthio groups in its structure makes it a versatile molecule for chemical modifications and reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6H-1,3,4-Oxadiazine-6,6-dicarbonitrile, 5-(ethylthio)-2-phenyl- typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with carbon disulfide, followed by the introduction of nitrile groups. The reaction conditions often require the use of a base, such as sodium hydroxide, and an organic solvent, such as ethanol or dimethylformamide. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the synthesis. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.
化学反応の分析
Types of Reactions
6H-1,3,4-Oxadiazine-6,6-dicarbonitrile, 5-(ethylthio)-2-phenyl- can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile groups can be reduced to primary amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Halogenated derivatives of the phenyl group.
科学的研究の応用
6H-1,3,4-Oxadiazine-6,6-dicarbonitrile, 5-(ethylthio)-2-phenyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 6H-1,3,4-Oxadiazine-6,6-dicarbonitrile, 5-(ethylthio)-2-phenyl- depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrile and ethylthio groups can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 6H-1,3,4-Oxadiazine-6,6-dicarbonitrile, 5-(methylthio)-2-phenyl-
- 6H-1,3,4-Oxadiazine-6,6-dicarbonitrile, 5-(ethylthio)-2-methyl-
Uniqueness
6H-1,3,4-Oxadiazine-6,6-dicarbonitrile, 5-(ethylthio)-2-phenyl- is unique due to the combination of its nitrile and ethylthio groups, which provide distinct reactivity and potential for chemical modifications. This makes it a valuable compound for developing new materials and exploring novel therapeutic applications.
特性
CAS番号 |
189313-71-1 |
|---|---|
分子式 |
C13H10N4OS |
分子量 |
270.31 g/mol |
IUPAC名 |
5-ethylsulfanyl-2-phenyl-1,3,4-oxadiazine-6,6-dicarbonitrile |
InChI |
InChI=1S/C13H10N4OS/c1-2-19-12-13(8-14,9-15)18-11(16-17-12)10-6-4-3-5-7-10/h3-7H,2H2,1H3 |
InChIキー |
ZBJLETLQVRPDHT-UHFFFAOYSA-N |
正規SMILES |
CCSC1=NN=C(OC1(C#N)C#N)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


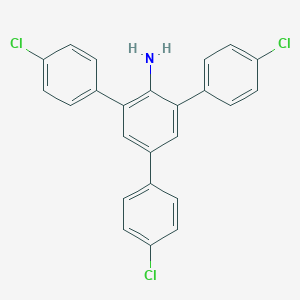
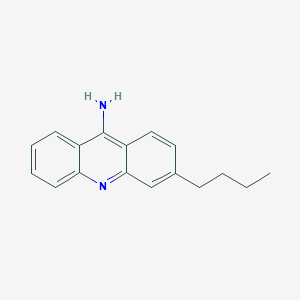
![4-Methyl-N-[4-(2,2,2-trifluoroethoxy)phenyl]aniline](/img/structure/B12559282.png)

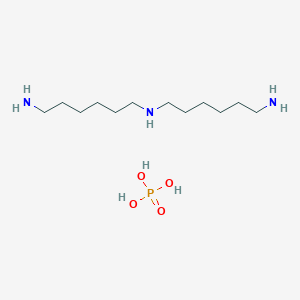
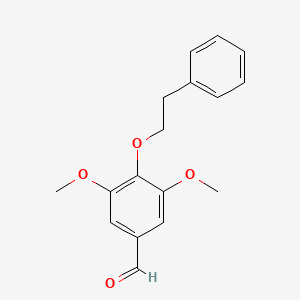
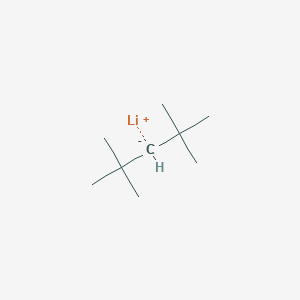
![N-{6-[(6-Chloro-9-methylacridin-2-yl)oxy]hexyl}hypofluorous amide](/img/structure/B12559298.png)
![N-[4-(1,5-Dioxo-1,5-diphenylpentan-3-yl)phenyl]acetamide](/img/structure/B12559308.png)
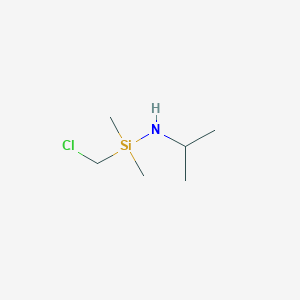
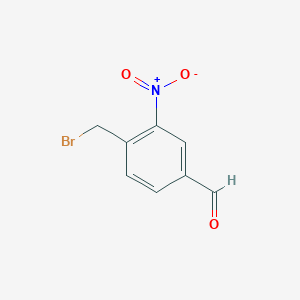

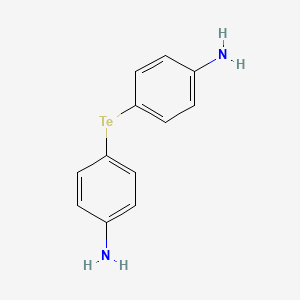
![2-Methyl-3-[(5-methylthiophen-2-yl)methyl]-1H-pyrrole](/img/structure/B12559341.png)
